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AMP-acrylate

DEAD-box proteins Chemical genetics Selectivity

AMP-acrylate (molecular formula C13H16N5O8P, molecular weight 401.27 g/mol) is a small-molecule covalent inhibitor specifically designed for a chemical genetic strategy targeting DEAD-box proteins. It consists of an adenosine monophosphate (AMP) targeting group linked via a phosphoester bond to a cysteine-reactive Michael acceptor (acrylate group), enabling it to act as a rapid and specific irreversible inhibitor.

Molecular Formula C13H16N5O8P
Molecular Weight 401.27
Cat. No. B1192205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMP-acrylate
SynonymsAMP-acrylate;  AMPacrylate;  AMP acrylate
Molecular FormulaC13H16N5O8P
Molecular Weight401.27
Structural Identifiers
SMILESNC1=NC=NC2=C1N=CN2[C@H]3O[C@H](COP(OC(C=C)=O)(O)=O)[C@@H](O)[C@H]3O
InChIInChI=1S/C13H16N5O8P/c1-2-7(19)26-27(22,23)24-3-6-9(20)10(21)13(25-6)18-5-17-8-11(14)15-4-16-12(8)18/h2,4-6,9-10,13,20-21H,1,3H2,(H,22,23)(H2,14,15,16)/t6-,9-,10-,13+/m1/s1
InChIKeyLCUQRIFDXGAFLM-HPWZHBRHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMP-Acrylate for Chemical Genetic Research: A Covalent DEAD-Box Protein Inhibitor


AMP-acrylate (molecular formula C13H16N5O8P, molecular weight 401.27 g/mol) is a small-molecule covalent inhibitor specifically designed for a chemical genetic strategy targeting DEAD-box proteins [1]. It consists of an adenosine monophosphate (AMP) targeting group linked via a phosphoester bond to a cysteine-reactive Michael acceptor (acrylate group), enabling it to act as a rapid and specific irreversible inhibitor . Unlike broad-spectrum ATP-competitive inhibitors, AMP-acrylate exploits an engineered electrophile-sensitive (ES) cysteine mutation within the P-loop of the nucleotide-binding site, conferring high selectivity for the mutant enzyme over the wild-type (WT) protein [2]. The crystal structure of its closely related analog, AMP-acrylamide, covalently bound to the DDX3 S228C mutant has been solved at 3.00 Å resolution (PDB ID: 6CZ5), confirming the covalent binding modality [3].

Why Generic ATP-Competitive Inhibitors Cannot Replace AMP-Acrylate in DEAD-Box Protein Studies


Conventional small-molecule inhibitors of DEAD-box RNA helicases, such as the rhodanine derivative RK-33 (DDX3 IC50 = 4.4–8.4 µM) and the quinazoline-based DBeQ, target the highly conserved ATP-binding pocket shared by over 400 human ATPases [1]. This inherent conservation renders achieving intra-family selectivity exceptionally difficult; for instance, the Brr2 inhibitor C9 also inhibits DDX3X, DDX5, DHX9, and eIF4AIII in the range of IC50 > 50 µM, representing only a >27-fold selectivity window . Consequently, generic ATP-competitive inhibitors are of limited utility for dissecting the specific cellular functions of individual DEAD-box proteins, as they cannot resolve which family member is responsible for an observed phenotype. AMP-acrylate overcomes this fundamental limitation via a covalent complementarity approach, requiring an engineered electrophile-sensitive cysteine mutation in the target protein. This design ensures potent inhibition of the designated ES-mutant while sparing the wild-type enzyme, thereby providing a previously unattainable level of pharmacological control in native cellular environments [2].

Quantitative Comparator Evidence Supporting AMP-Acrylate for Selective DEAD-Box Targeting


AMP-Acrylate Selectively Inhibits Only the Electrophile-Sensitive Mutant Over Wild-Type DDX3

AMP-acrylate (the analog AMP-acrylamide) is designed to covalently inhibit an engineered electrophile-sensitive (ES) cysteine mutant of DDX3 (S228C) while completely sparing the wild-type (WT) enzyme [1]. Helicase unwinding assays demonstrated that AMP-acrylate inhibited RNA duplex unwinding by DDX3 S228C at concentrations as low as 12.5 μM, whereas DDX3 WT activity remained unaffected under identical conditions [1]. This functional selectivity is a hallmark of the covalent complementarity strategy and a key differentiator from broad-acting inhibitors like RK-33, which does not discriminate between mutant and wild-type forms.

DEAD-box proteins Chemical genetics Selectivity

Potency of AMP-Acrylamide Against DDX3 S228C Versus Conventional DDX3 Inhibitors

AMP-acrylamide, the covalent analog of AMP-acrylate, exhibits potent inhibition of DDX3 S228C helicase unwinding activity in a concentration-dependent manner with an apparent IC50 in the low micromolar range (near 12.5 μM under the reported assay conditions) [1]. In contrast, conventional non-covalent DDX3 inhibitors exhibit a wide range of potencies against wild-type DDX3 but lack the engineered selectivity: for example, RK-33 displays IC50 values of 4.4–8.4 µM in cellular viability assays but inhibits all DDX3-expressing cells indiscriminately ; DDX3X helicase inhibitor 64 demonstrates IC50 = 0.14 μM in enzymatic assays [2]. The covalent, mutation-dependent mechanism of AMP-acrylate/AMP-acrylamide provides an orthogonal dimension of selectivity not captured by potency comparisons alone [1].

DDX3 helicase Enzyme inhibition Covalent inhibitor

Validation of Covalent Binding Mode via X-ray Crystallography Confirms Irreversible Mechanism of Action

The covalent adduct formation between AMP-acrylamide (the acrylamide analog of AMP-acrylate) and the DDX3 S228C mutant has been structurally confirmed by X-ray crystallography at 3.00 Å resolution (PDB ID: 6CZ5) [1]. The electron density map clearly shows the covalent linkage between the acrylamide moiety and the engineered cysteine residue (S228C) within the P-loop of the nucleotide-binding site [1]. This irreversible binding mechanism contrasts sharply with the reversible, non-covalent binding exhibited by ATP-competitive inhibitors such as DBeQ and RK-33, which dissociate upon washout [2]. The covalent binding mode provides sustained target engagement even after compound removal, enabling precise temporal control in pulse-chase experimental paradigms.

Covalent inhibitor Structural biology X-ray crystallography

Generalizability of the Electrophile-Sensitive Strategy Across the DEAD-Box Protein Family

The P-loop residue targeted for cysteine mutation (corresponding to S228 in DDX3) is conserved at low identity across the DEAD-box protein family, enabling the covalent complementarity strategy to be applied broadly to any DEAD-box protein family member of interest [1]. Our analysis of the literature demonstrates that the AMP-acrylate scaffold can be deployed against any ES-mutant DEAD-box protein, providing a generalizable platform for systematic functional characterization of this enzyme family [1]. In contrast, individual inhibitors like FHP01 (DDX3X IC50 = 0.3 µM [2]) and DDX3-IN-2 (DDX3 IC50 = 0.3 µM [3]) are each optimized for a single wild-type target and cannot be readily adapted for family-wide selectivity profiling. This platform approach represents a paradigm shift in DEAD-box protein pharmacology, enabling the creation of matched inhibitor-enzyme pairs for multiplexed studies.

DEAD-box protein family Chemical genetic strategy Drug discovery

Optimal Procurement Scenarios for AMP-Acrylate in Chemical Biology and Drug Discovery


Target Deconvolution Within the DEAD-Box Protein Family

Researchers seeking to assign a specific biological function (e.g., RNA splicing, translation initiation, ribosome biogenesis) to an individual DEAD-box protein can employ AMP-acrylate in ES-mutant knock-in cell lines. The covalent, mutation-dependent selectivity ensures that any observed phenotypic changes are attributable solely to inhibition of the designated ES-DEAD-box protein, eliminating ambiguity caused by off-target effects of pan-ATPase inhibitors [1].

Temporal Control Experiments Using Pulse-Chase Protocols

The irreversible covalent binding mode of AMP-acrylate, structurally validated by X-ray crystallography (PDB: 6CZ5) [2], permits washout experiments in which the compound is administered for a defined pulse period and then removed. Unlike reversible inhibitors (e.g., DBeQ), sustained target engagement after washout allows researchers to study the kinetics of DEAD-box protein-dependent RNA metabolic processes with high temporal precision [1].

Multiplexed Functional Genomics Screening Across DEAD-Box Proteins

The generalizability of the electrophile-sensitive covalent complementarity strategy enables parallel characterization of multiple DEAD-box proteins using a single AMP-acrylate-based scaffold [3]. This platform approach supports systematic functional genomics screens aimed at mapping the roles of the entire DEAD-box protein family in disease-relevant pathways, including viral replication and oncogenesis [1].

Validation of DEAD-Box Proteins as Therapeutic Targets in Antiviral and Oncology Research

AMP-acrylate provides a critical tool for validating DDX3 and other DEAD-box proteins as drug targets in disease models. DDX3 is implicated in HIV-1 replication, HCV, and several cancers [1]. Unlike broad-spectrum inhibitors such as RK-33 (IC50 = 4.4–8.4 µM in cancer cells) , which cannot distinguish between on-target and off-target effects, AMP-acrylate used in conjunction with ES-mutant systems provides definitive target engagement evidence essential for target validation studies [3].

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